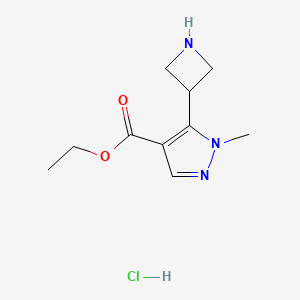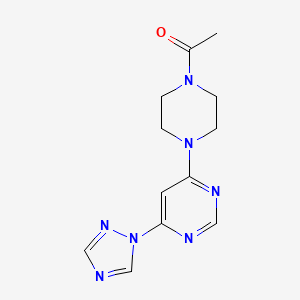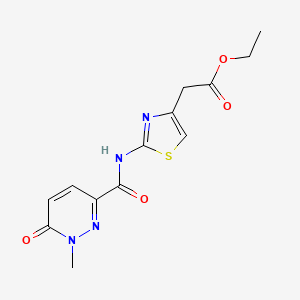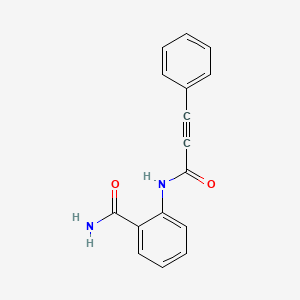
Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride” is a chemical compound with the molecular weight of 245.71 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-13(2)9(8)7-4-11-5-7;/h6-7,11H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride” are not available, similar compounds have been synthesized through various reactions such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 245.71 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Synthetic Approaches
Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride has been investigated in the context of its synthetic utility and potential medicinal applications. Research has focused on the design and synthesis of novel compounds with significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Design and Synthesis for Pharmacological Intervention : Compounds related to Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride have been explored for their potential in treating inflammatory and allergic diseases, atherosclerosis, and cancer through the inhibition of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis (Landwehr et al., 2006).
Novel Anti-depressants Discovery : Studies have also explored structurally novel 5-HT3 receptor antagonists for their anti-depressant properties, leading to the synthesis of compounds with promising pharmacological profiles (Mahesh et al., 2011).
Anti-hepatitis B Virus Activities : Synthesis efforts have yielded ethyl 5-hydroxyindole-3-carboxylates demonstrating significant anti-HBV activity, suggesting potential therapeutic applications (Chunshen Zhao et al., 2006).
Pharmacological Studies and Biological Evaluation
Research has also concentrated on the biological evaluation of synthesized compounds for their antitumor, anti-inflammatory, and antibacterial activities.
Anticancer and Anti-inflammatory Agents : A study on pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities, which could contribute to novel therapeutic approaches for cancer and inflammation (Rahmouni et al., 2016).
Antibacterial Agents Development : The synthesis of 3-chloro-4-(substituted phenyl)-1-{(2-oxo-2-(5- phenyl-1H-tetrazol-1-yl) ethyl) amino} azetidin- 2-one derivatives demonstrated potential as antibacterial agents, showcasing the versatility of Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate; hydrochloride in drug discovery (Mohite & Bhaskar, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-13(2)9(8)7-4-11-5-7;/h6-7,11H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROYRZYUWQEZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)


![N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2876482.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)

